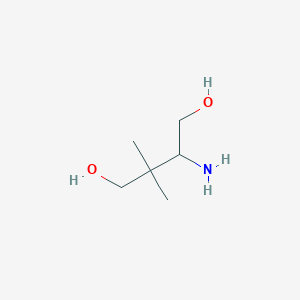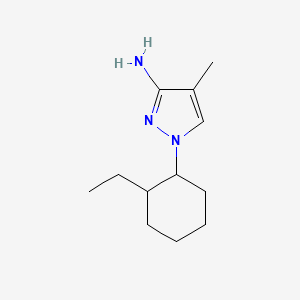
1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C15H24
It belongs to the class of pyrazole derivatives and contains both cyclohexane and pyrazole moieties. The compound’s systematic name reflects its substituents: 1-(2-ethylcyclohexyl) indicates the cyclohexane ring, while 4-methyl-1H-pyrazol-3-amine refers to the pyrazole ring with an amino group at position 3.
準備方法
The synthetic routes for this compound can vary, but one common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with an acid catalyst. Industrial production methods may involve modifications to improve yield and scalability .
化学反応の分析
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Here are some notable reactions:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction of the pyrazole ring may lead to the formation of amines or other derivatives.
Substitution: Substituents on the cyclohexane ring can be modified through substitution reactions.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.
科学的研究の応用
1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine finds applications in several fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.
Industry: The compound could serve as an intermediate in the synthesis of other compounds.
作用機序
The exact mechanism of action for this compound depends on its specific interactions with biological targets. It might modulate enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
1-(2-ethylcyclohexyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-3-10-6-4-5-7-11(10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14) |
InChIキー |
VMJCVIJODSUMAK-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1N2C=C(C(=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)
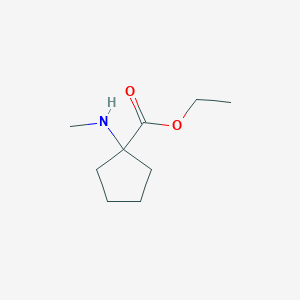
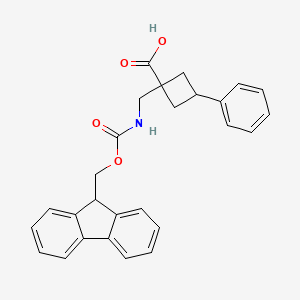
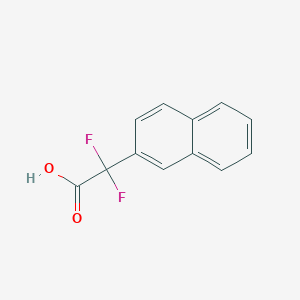
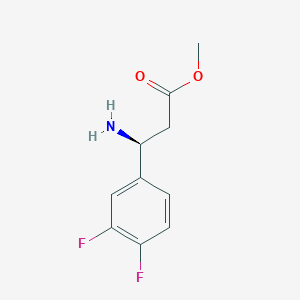
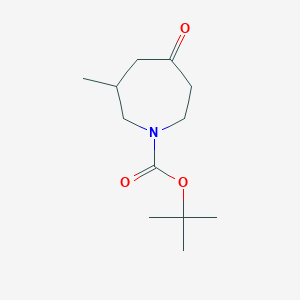
![ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
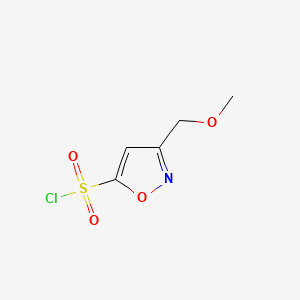
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
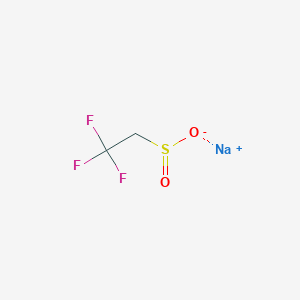
![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)

